molecular formula C7H15N B1583269 2,4-Dimethylpiperidine CAS No. 6287-19-0

2,4-Dimethylpiperidine

Cat. No.: B1583269
CAS No.: 6287-19-0
M. Wt: 113.2 g/mol
InChI Key: QOZOFODNIBQPGN-UHFFFAOYSA-N
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Description

2,4-Dimethylpiperidine is an organic compound with the molecular formula C₇H₁₅N It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of 2,4-dimethylpyridine using a rhodium oxide catalyst under mild conditions . This method is advantageous due to its simplicity and the availability of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylpyridine. The reaction is typically carried out in the presence of a hydrogen source and a suitable catalyst, such as rhodium oxide, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylpiperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the methyl groups.

    2,6-Dimethylpiperidine: Another derivative with methyl groups at different positions.

    3,5-Dimethylpiperidine: A similar compound with methyl groups at the third and fifth positions.

Uniqueness: 2,4-Dimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .

Properties

IUPAC Name

2,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOFODNIBQPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978604
Record name 2,4-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6287-19-0
Record name 2,4-Dimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6287-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What information can be obtained from the A values determined for amino-, methylamino-, and dimethylamino-substituents in cyclohexane using this technique?

A1: The A value, determined through low-temperature 13C NMR spectroscopy, quantifies the preference of a substituent on a cyclohexane ring to occupy the equatorial position versus the axial position []. This preference arises from steric interactions between the substituent and other groups on the ring. By comparing the A values of different substituents, researchers can gain insights into the relative steric bulk of these groups and how they influence the overall conformation of the molecule. This information is valuable for understanding the structure-activity relationships of compounds containing these substituents and for designing new molecules with desired properties [].

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